molecular formula C7H8O5 B061698 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid CAS No. 188525-84-0

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid

Cat. No. B061698
M. Wt: 172.13 g/mol
InChI Key: GBOTXQHVKOUJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid, also known as DPC, is a synthetic compound that has shown potential in scientific research. It belongs to the class of dioxolecarboxylic acids and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the inhibition of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV. It also disrupts the cell membrane of viruses, preventing their replication and spread.

Biochemical And Physiological Effects

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been shown to have minimal toxicity and is well-tolerated by mammalian cells. It has been found to selectively target bacterial and fungal cells without affecting healthy cells. 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high yield and purity. However, its solubility in water is limited, which can make it challenging to work with in aqueous environments.

Future Directions

For research include the development of new antibiotics, antifungal agents, antiviral drugs, and material science applications.

Synthesis Methods

The synthesis of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The product is then hydrolyzed to obtain 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid in high yield and purity.

Scientific Research Applications

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been studied for its potential use in various scientific research fields such as medicinal chemistry, drug discovery, and material science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

188525-84-0

Product Name

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid

InChI

InChI=1S/C7H8O5/c1-3(2)4-5(6(8)9)12-7(10)11-4/h3H,1-2H3,(H,8,9)

InChI Key

GBOTXQHVKOUJFL-UHFFFAOYSA-N

SMILES

CC(C)C1=C(OC(=O)O1)C(=O)O

Canonical SMILES

CC(C)C1=C(OC(=O)O1)C(=O)O

synonyms

1,3-Dioxole-4-carboxylicacid,5-(1-methylethyl)-2-oxo-(9CI)

Origin of Product

United States

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